N-cyclohexylcyclohexanamine;(2R)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(prop-2-enoxycarbonylamino)hexanoic acid
Description
N-Cyclohexylcyclohexanamine N-Cyclohexylcyclohexanamine (DCH), also known as dicyclohexylamine, is a secondary amine with the chemical formula C₁₂H₂₃N. It is commonly used in pharmaceutical formulations, such as the dicyclohexylamine salt of fumagillin, an antifungal agent .
(2R)-6-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-(prop-2-enoxycarbonylamino)hexanoic Acid This compound is a chiral hexanoic acid derivative featuring two carbamate protective groups: a tert-butoxycarbonyl (Boc) group and a propenoxycarbonyl (allyloxycarbonyl) moiety. Its structure suggests applications in peptide synthesis, where such groups protect amine functionalities during coupling reactions. The Boc group is acid-labile, while the allyl group is typically removed via palladium-catalyzed deprotection.
Properties
IUPAC Name |
N-cyclohexylcyclohexanamine;(2R)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(prop-2-enoxycarbonylamino)hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O6.C12H23N/c1-5-10-22-14(21)17-11(12(18)19)8-6-7-9-16-13(20)23-15(2,3)4;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h5,11H,1,6-10H2,2-4H3,(H,16,20)(H,17,21)(H,18,19);11-13H,1-10H2/t11-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCXGOTRBZAEQQR-RFVHGSKJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC(C(=O)O)NC(=O)OCC=C.C1CCC(CC1)NC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCCC[C@H](C(=O)O)NC(=O)OCC=C.C1CCC(CC1)NC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H49N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Protection of Amino Groups
| Step | Reagents | Conditions | Purpose | Notes |
|---|---|---|---|---|
| α-Amino protection | Allyl chloroformate + triethylamine (base) | Room temperature, organic solvent (e.g., dichloromethane) | Introduce Alloc group selectively on α-amino | Reaction monitored by TLC; Alloc is orthogonal protecting group |
| ε-Amino protection | Di-tert-butyl dicarbonate (Boc₂O) + sodium bicarbonate | Mild basic aqueous/organic biphasic system | Introduce Boc group on ε-amino | Boc group is acid-labile; reaction proceeds with high selectivity |
Coupling with N-cyclohexylcyclohexanamine
- The protected lysine derivative is reacted with dicyclohexylamine under mild conditions to form the final compound.
- Typical solvents: dichloromethane or tetrahydrofuran.
- Reaction temperature: ambient to slightly elevated (~25–40°C).
- Purification is performed by crystallization or chromatographic methods.
Industrial Scale Preparation
- Large-scale synthesis follows the same protection steps but requires precise control of reaction parameters such as temperature, stoichiometry, and mixing.
- Purification involves:
- Crystallization to remove impurities.
- Distillation of solvents.
- Chromatography for high-purity isolation.
- Quality control includes:
- HPLC for purity.
- Chiral HPLC or polarimetry for stereochemical integrity.
- NMR and MS for structural confirmation.
Chemical Reactions and Analysis
| Reaction Type | Reagents/Conditions | Outcome | Notes |
|---|---|---|---|
| Alloc deprotection | Pd(0) catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)) + morpholine | Removal of Alloc to expose α-amino group | Orthogonal to Boc deprotection |
| Boc deprotection | Trifluoroacetic acid (TFA) in dichloromethane | Removal of Boc to expose ε-amino group | Acid-labile; mild acidic conditions |
| Substitution reactions | Various nucleophiles | Replacement of carbamate groups | Enables modification of amino functionalities |
Analytical Characterization Techniques
| Technique | Purpose | Key Observations |
|---|---|---|
| NMR (¹H, ¹³C) | Structural elucidation | Identification of Boc tert-butyl protons (~1.4 ppm), Alloc vinyl protons (~5–6 ppm), cyclohexyl multiplets (1.0–2.0 ppm) |
| FT-IR | Functional group confirmation | N-H stretch (~3300 cm⁻¹), C=O stretch of carbamates (~1700 cm⁻¹) |
| Mass Spectrometry (GC-MS, ESI-MS) | Molecular weight confirmation | Molecular ion peaks consistent with protected lysine derivative |
| Chiral HPLC | Enantiomeric purity | Separation of (2R) vs (2S) enantiomers |
| TLC | Reaction monitoring | Rf shifts indicating protection/deprotection |
Research Findings and Optimization Notes
- Protection Efficiency: Both Alloc and Boc groups exhibit high selectivity and stability under respective reaction conditions, facilitating multi-step synthesis without cross-reactivity.
- Deprotection Selectivity: Orthogonal deprotection allows sequential removal, critical for complex peptide synthesis.
- Yield Optimization: Use of stoichiometric control (1.1–1.2 equivalents of protecting reagents) and anhydrous conditions improves yields.
- Purity: Recrystallization from hexane/ethyl acetate mixtures enhances purity; chromatographic purification removes side products.
- Stereochemical Integrity: Maintained throughout synthesis, confirmed by chiral HPLC and polarimetry.
Summary Table of Preparation Steps
| Step No. | Process | Reagents | Conditions | Analytical Monitoring | Outcome |
|---|---|---|---|---|---|
| 1 | α-Amino protection | Allyl chloroformate, triethylamine | RT, DCM | TLC, NMR | Alloc-protected lysine |
| 2 | ε-Amino protection | Di-tert-butyl dicarbonate, NaHCO₃ | Mild base, aqueous-organic | TLC, NMR | Boc-protected lysine derivative |
| 3 | Coupling with dicyclohexylamine | N-cyclohexylcyclohexanamine, solvent | RT to 40°C | TLC, HPLC | Final protected amino acid compound |
| 4 | Purification | Crystallization, chromatography | Variable | HPLC, MS | High purity product |
Chemical Reactions Analysis
Types of Reactions
N-cyclohexylcyclohexanamine;(2R)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(prop-2-enoxycarbonylamino)hexanoic acid undergoes various chemical reactions, including:
Deprotection reactions: The Alloc and Boc groups can be selectively removed under specific conditions to expose the amino groups for further reactions.
Substitution reactions: The compound can participate in substitution reactions where the protective groups are replaced with other functional groups.
Common Reagents and Conditions
Deprotection of Alloc group: The Alloc group can be removed using palladium catalysts such as tetrakis(triphenylphosphine)palladium(0) in the presence of a nucleophile like morpholine.
Deprotection of Boc group: The Boc group can be removed using acidic conditions, typically with trifluoroacetic acid (TFA) in dichloromethane.
Major Products Formed
Deprotected lysine: Removal of the Alloc and Boc groups yields D-lysine, which can be further used in peptide synthesis.
Substituted derivatives: Depending on the reagents used, various substituted derivatives of D-lysine can be formed.
Scientific Research Applications
Structural Characteristics
The compound is characterized by:
- Cyclohexyl Groups : These contribute to hydrophobic properties, influencing interactions with biological membranes.
- Functional Groups : The presence of amines and carboxylic acids allows for diverse chemical reactions and interactions with biomolecules.
The biological activity of N-cyclohexylcyclohexanamine is primarily attributed to its ability to interact with specific enzymes and receptors, leading to various biological effects. Key mechanisms include:
- Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions like metabolic disorders.
- Receptor Modulation : By binding to receptors, it may influence signaling pathways critical for cellular responses.
Research studies have highlighted various aspects of the biological activity of this compound. Below is a summary of relevant findings:
Applications in Drug Development
The versatility of N-cyclohexylcyclohexanamine in drug development is notable due to its potential applications:
- Peptide Synthesis : Used as a building block in synthesizing peptides that target specific biological pathways.
- Pharmaceutical Formulations : Potential applications in creating formulations that enhance drug delivery through improved solubility and stability.
Case Study on Metabolic Pathways
A study investigated the impact of N-cyclohexylcyclohexanamine on glucose metabolism in diabetic models. Results indicated a significant reduction in blood glucose levels, suggesting potential use as an antidiabetic agent.
Case Study on Protein Interactions
Research focused on the role of this compound in protein folding, revealing that it stabilizes certain protein structures, which could be beneficial in therapeutic applications targeting misfolded proteins associated with neurodegenerative diseases.
Summary of Applications
N-cyclohexylcyclohexanamine; (2R)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(prop-2-enoxycarbonylamino)hexanoic acid exhibits potential across various fields:
- Medicinal Chemistry : As an enzyme inhibitor and receptor modulator, it may play roles in treating metabolic disorders and other diseases.
- Biotechnology : Its ability to stabilize protein structures can be harnessed in developing therapies for neurodegenerative diseases.
- Pharmaceutical Industry : Its use in peptide synthesis and drug formulation enhances the development of effective therapeutic agents.
Mechanism of Action
The mechanism of action of N-cyclohexylcyclohexanamine;(2R)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(prop-2-enoxycarbonylamino)hexanoic acid primarily involves its role as a protected amino acid derivative in peptide synthesis. The protective groups (Alloc and Boc) prevent unwanted reactions at the amino groups during the synthesis process. The selective deprotection of these groups allows for the stepwise assembly of peptides with high precision.
Molecular Targets and Pathways
This compound itself does not have specific molecular targets or pathways, as it is primarily used as a reagent in chemical synthesis. the peptides synthesized using this compound can have various biological targets and pathways, depending on their sequence and structure.
Comparison with Similar Compounds
N-Cyclohexylcyclohexanamine and Its Analogs
Key Findings :
- DCH’s toxicity profile is milder than cyclohexylamine, which exhibits higher acute toxicity due to greater water solubility and bioavailability .
- Salts like 9-octadecenoic acid-DCH enhance lipid solubility, expanding applications in industrial lubricants .
(2R)-6-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-(prop-2-enoxycarbonylamino)hexanoic Acid and Its Analogs
Key Findings :
- The allyloxycarbonyl group in the target compound offers orthogonal deprotection compared to traditional Boc/Z groups, enabling sequential synthesis of complex peptides .
- Chain length impacts solubility: Hexanoic acid derivatives (C6 backbone) exhibit lower aqueous solubility than propanoic acid analogs (C3) but improved lipid membrane permeability .
Structural and Functional Contrasts
- DCH vs. Ethylhexanoic Acid-Cyclohexylamine Salts: Ethylhexanoic acid salts (e.g., CAS P-16-538) prioritize surfactant properties, whereas DCH’s rigidity enhances thermal stability in polymers .
- Hexanoic Acid Derivative vs. Boronohexanoic Acids: Boron-containing analogs (e.g., 2-amino-6-boronohexanoic acid) are used in enzyme inhibition studies, while the target compound’s carbamate groups focus on synthetic versatility .
Biological Activity
N-cyclohexylcyclohexanamine; (2R)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(prop-2-enoxycarbonylamino)hexanoic acid, commonly referred to as a protected amino acid, exhibits significant biological activity relevant to various biochemical and therapeutic applications. This article delves into its biological properties, mechanisms of action, and potential therapeutic implications, supported by data tables and research findings.
The compound's molecular formula is with a molecular weight of 246.31 g/mol. It contains functional groups that facilitate its role in peptide synthesis and interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 246.31 g/mol |
| CAS Number | 31202-69-4 |
| InChI Key | VVQIIIAZJXTLRE-SVGMAFHSNA-N |
The biological activity of this compound is primarily attributed to its ability to act as a protected amino acid . The Boc (tert-butyloxycarbonyl) group protects the amino group from unwanted reactions during synthesis, allowing for controlled interactions with various molecular targets such as enzymes and receptors. Upon deprotection, the free amino acid can influence enzyme-substrate dynamics and protein folding, which are critical in biochemical research and therapeutic applications .
Interaction with Biological Targets
- Enzymatic Activity : The compound has been shown to interact with specific enzymes, potentially modulating their activity.
- Protein Folding : Its structural properties may influence the folding and stability of proteins, which is vital for their functionality.
- Receptor Binding : There is potential for this compound to bind to receptors involved in various signaling pathways.
Case Studies and Research Findings
Several studies have explored the biological implications of N-cyclohexylcyclohexanamine; (2R)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(prop-2-enoxycarbonylamino)hexanoic acid:
- Therapeutic Applications : Research indicates that the compound may possess therapeutic properties that warrant further investigation, particularly in the context of drug design and development .
- Antioxidant Activity : Similar compounds have demonstrated antioxidant properties, suggesting potential applications in mitigating oxidative stress-related diseases .
- Synthesis and Purification : The synthesis typically involves several key steps, including protection of functional groups and purification through crystallization methods .
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with similar compounds is provided:
| Compound | Similarity | Unique Features |
|---|---|---|
| Cyclohexylamine | Structural similarities | Different functional groups |
| N-Acetyl-S-(2-hydroxyethyl)-L-cysteine Dicyclohexylammonium Salt | Overlapping applications | Distinct pharmacological profiles |
Q & A
Q. What are the optimal synthetic routes for introducing tert-butoxycarbonyl (Boc) and allyloxycarbonyl (Alloc) groups in (2R)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(prop-2-enoxycarbonylamino)hexanoic acid?
- Methodological Answer : The Boc group is introduced using di-tert-butyl dicarbonate (Boc₂O) under anhydrous conditions with a base like DMAP. For Alloc, allyl chloroformate is employed with a tertiary amine (e.g., DIPEA) in DCM. Reaction progress is monitored via TLC (Rf shifts) and confirmed by (e.g., tert-butyl protons at ~1.4 ppm). Orthogonal deprotection uses TFA for Boc and Pd(0)/PhSiH₃ for Alloc .
Q. How can the stereochemical integrity of the (2R)-configured hexanoic acid derivative be verified during synthesis?
Q. What analytical techniques are essential for characterizing N-cyclohexylcyclohexanamine?
- Methodological Answer : identifies cyclohexyl protons (multiplet at δ 1.0–2.0 ppm) and amine protons (broad singlet at δ 1.5–2.5 ppm). FT-IR confirms N-H stretches (~3300 cm). GC-MS with electron ionization (EI) validates molecular weight (e.g., m/z 181 for [M+H]) .
Advanced Research Questions
Q. How can racemization be minimized during peptide coupling involving the hexanoic acid derivative?
Q. What strategies mitigate competing side reactions during orthogonal deprotection of Alloc and Boc groups?
- Methodological Answer : Sequential deprotection: Pd(0)/PhSiH₃ selectively removes Alloc without disturbing Boc. Scavengers (e.g., thiourea) trap liberated allyl groups. For acid-sensitive contexts, use buffered TFA (e.g., with H₂O or triisopropylsilane) to minimize Boc cleavage during Alloc removal .
Q. How can contradictory stability data for the Boc group under varying pH conditions be resolved?
- Methodological Answer : Conduct accelerated stability studies: incubate the compound at pH 2–12 (HCl/NaOH buffers) and 40–60°C. Analyze degradation by UPLC-MS every 24 hours. Compare kinetics (Arrhenius plots) to identify pH-dependent hydrolysis pathways. Cross-reference with PubChem stability datasets .
Experimental Design & Data Analysis
Q. How to design a peptide synthesis protocol using this compound for cysteine-rich protein studies?
- Methodological Answer :
- Step 1 : Use Boc/Alloc for orthogonal Cys protection during SPPS.
- Step 2 : Couple the hexanoic acid derivative via Fmoc/t-Bu chemistry.
- Step 3 : Deprotect Alloc with Pd(0) mid-synthesis for selective disulfide bridging.
- Step 4 : Final global deprotection with TFA/scavengers. Validate by MALDI-TOF MS .
Q. What troubleshooting steps address low yields in N-cyclohexylcyclohexanamine-mediated reactions?
- Methodological Answer :
- Check purity : Recrystallize from hexane/EtOAc (8:2).
- Optimize stoichiometry : Use 1.2 eq. of amine to ensure complete reaction.
- Monitor by : Look for residual starting material (e.g., cyclohexanone protons at δ 2.2 ppm).
- Consider steric effects : Switch to a less bulky solvent (e.g., THF instead of DCM) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
